1-Fmoc-4-(hydroxymethyl)piperidine

Overview

Description

Scientific Research Applications

Synthesis of Piperidine Derivatives

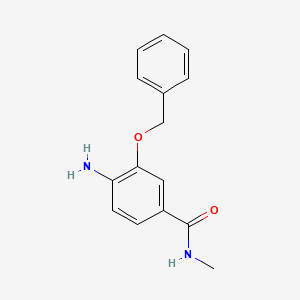

1-Fmoc-4-(hydroxymethyl)piperidine: is a crucial intermediate in the synthesis of various piperidine derivatives. These derivatives are integral in the design of drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are valuable in medicinal chemistry.

Solid Phase Peptide Synthesis (SPPS)

In SPPS, 1-Fmoc-4-(hydroxymethyl)piperidine is used for the deprotection of the Fmoc group, a critical step to ensure the quality of the synthesized peptide . The compound’s Fmoc-protected hydroxymethyl group provides a strategic handle for the introduction of various functional groups, enabling the construction of complex molecular architectures.

Organic Synthesis

Beyond pharmaceutical applications, 1-Fmoc-4-(hydroxymethyl)piperidine serves as a valuable asset in organic synthesis. Its protected hydroxymethyl group is a strategic point for introducing diverse functional groups, which is essential for building complex molecular structures .

Pharmacological Research

Piperidine derivatives, synthesized using 1-Fmoc-4-(hydroxymethyl)piperidine , play a significant role in pharmacological research. They are used in the discovery and biological evaluation of potential drugs, particularly those containing a piperidine moiety, which is common in many pharmaceuticals .

Green Chemistry

In the pursuit of more sustainable chemical processes, 1-Fmoc-4-(hydroxymethyl)piperidine is being explored as an alternative to traditional reagents in SPPS. Its use is part of a broader effort to green solid-phase peptide synthesis protocols by reducing the toxicity and environmental impact of the synthesis process .

Mechanism of Action

Target of Action

The primary target of 1-Fmoc-4-(hydroxymethyl)piperidine is the amine group in organic synthesis . The compound is used as a base-labile protecting group , which means it protects the amine group during the synthesis process and can be removed under basic conditions .

Mode of Action

1-Fmoc-4-(hydroxymethyl)piperidine interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The compound can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .

Biochemical Pathways

The biochemical pathways affected by 1-Fmoc-4-(hydroxymethyl)piperidine are primarily those involved in organic synthesis, particularly peptide synthesis . The compound plays a crucial role in Solid Phase Peptide Synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Result of Action

The molecular and cellular effects of 1-Fmoc-4-(hydroxymethyl)piperidine’s action are primarily seen in the successful synthesis of peptides . By protecting the amine group during synthesis, the compound ensures that the peptide chain can be built without unwanted side reactions . Once the peptide synthesis is complete, the compound can be removed under basic conditions, leaving the desired peptide product .

Action Environment

The action, efficacy, and stability of 1-Fmoc-4-(hydroxymethyl)piperidine are influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . For example, the compound is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role as a protecting group in peptide synthesis .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSXYVXBGQKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fmoc-4-(hydroxymethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

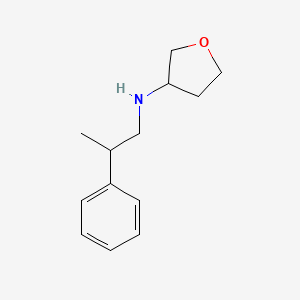

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)

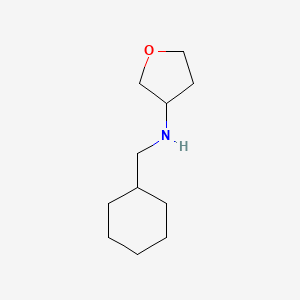

![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)